molecular formula C22H27N5O5S B2372774 2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 898435-40-0

2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No.: B2372774
CAS No.: 898435-40-0
M. Wt: 473.55
InChI Key: WGOOAUBYCNSQBA-UHFFFAOYSA-N
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Description

2-((1-(2-Morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, a morpholine ring, and a nitrophenyl group, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Morpholinoethyl Group: The morpholinoethyl group is introduced via nucleophilic substitution reactions, where the quinazolinone intermediate reacts with 2-chloroethylmorpholine.

    Thioether Formation: The thioether linkage is formed by reacting the quinazolinone derivative with a suitable thiol, often under basic conditions.

    Acetamide Formation: The final step involves the acylation of the thioether intermediate with 4-nitrophenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring or the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential as a bioactive molecule is of interest. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

The compound may exhibit pharmacological properties, such as antimicrobial or anticancer activities, due to its quinazolinone core and nitrophenyl group. Research into its mechanism of action and efficacy in disease models is ongoing.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes or receptors involved in key biological pathways. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions, facilitating its binding to these targets.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one share the quinazolinone core but lack the additional functional groups.

    Morpholine Derivatives: Compounds such as 4-(2-fluoro-4-nitrophenyl)morpholine have a similar morpholine ring but differ in other structural aspects.

    Thioether Compounds: Compounds like thioacetamide have the thioether linkage but lack the complex quinazolinone and nitrophenyl groups.

Uniqueness

The uniqueness of 2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O5S/c28-20(23-16-5-7-17(8-6-16)27(30)31)15-33-21-18-3-1-2-4-19(18)26(22(29)24-21)10-9-25-11-13-32-14-12-25/h5-8H,1-4,9-15H2,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOOAUBYCNSQBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CCN3CCOCC3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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